5-(Saenta-x8)fluorescein

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

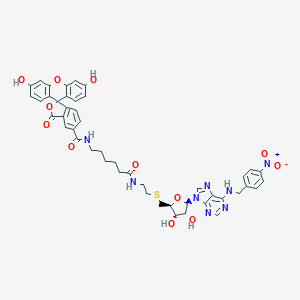

5-(Saenta-x8)fluorescein, also known as this compound, is a useful research compound. Its molecular formula is C46H44N8O12S and its molecular weight is 933 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Nucleosides - Purine Nucleosides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Cancer Diagnostics

One of the primary applications of 5-(SAENTA-x8)fluorescein is in the diagnosis of cancer, particularly in guiding surgical procedures. Its fluorescent properties enable surgeons to distinguish between malignant and healthy tissues during operations. Studies have shown that fluorescein can enhance the visualization of tumor margins, thus improving the extent of tumor resection:

- Fluorescence-Guided Surgery : A study compared sodium fluorescein with 5-aminolevulinic acid (5-ALA) in patients undergoing surgery for high-grade gliomas. Results indicated that fluorescein provided comparable or superior visualization of tumor boundaries, facilitating more complete resections and potentially improving patient outcomes .

Binding Assays and Flow Cytometry

This compound has been extensively used in binding assays to study nucleoside transport mechanisms. Flow cytometric analysis has demonstrated its ability to quantify the expression levels of ENT proteins on cell surfaces:

- Quantitative Analysis : In a flow cytometry study, cells were incubated with this compound to assess ENT expression levels. The fluorescence intensity was measured to determine the number of ENT sites per cell, providing insights into cellular uptake mechanisms for nucleosides .

Modulation Studies

Research has also focused on how this compound interacts with various inhibitors of DNA synthesis and its effects on cancer cell lines:

- Combination Therapy : Studies explored the effects of combining gemcitabine with other chemotherapeutic agents while using this compound as a probe to monitor ENT activity. This approach helps elucidate how modulation of nucleoside transport can enhance the efficacy of cancer treatments .

Case Study: Fluorescence-Guided Resection

| Parameter | 5-ALA Group | Fluorescein Group | p-value |

|---|---|---|---|

| Median Extent of Resection (%) | 96.9 | 97.4 | 0.46 |

| Overall Survival (months) | 14.8 | 19.7 | 0.06 |

| Progression-Free Survival (months) | 8.7 | 9.2 | 0.03 |

This table summarizes findings from a comparative study assessing the effectiveness of fluorescein versus 5-ALA in guiding surgical resections for gliomas .

Case Study: Binding Affinity Analysis

| Cell Line | K(i) Value (nM) for ENT1 | K(i) Value (nM) for ENT2 |

|---|---|---|

| MGH-U1 | 52.1 | 285 |

| PANC-1 | Not Specified | Not Specified |

This data illustrates the binding affinities of this compound to different ENT proteins, highlighting its potential as a targeted therapeutic agent .

Eigenschaften

CAS-Nummer |

147395-08-2 |

|---|---|

Molekularformel |

C46H44N8O12S |

Molekulargewicht |

933 g/mol |

IUPAC-Name |

N-[6-[2-[[(2S,3S,4R,5R)-3,4-dihydroxy-5-[6-[(4-nitrophenyl)methylamino]purin-9-yl]oxolan-2-yl]methylsulfanyl]ethylamino]-6-oxohexyl]-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxamide |

InChI |

InChI=1S/C46H44N8O12S/c55-28-10-13-32-34(19-28)64-35-20-29(56)11-14-33(35)46(32)31-12-7-26(18-30(31)45(61)66-46)43(60)48-15-3-1-2-4-37(57)47-16-17-67-22-36-39(58)40(59)44(65-36)53-24-52-38-41(50-23-51-42(38)53)49-21-25-5-8-27(9-6-25)54(62)63/h5-14,18-20,23-24,36,39-40,44,55-56,58-59H,1-4,15-17,21-22H2,(H,47,57)(H,48,60)(H,49,50,51)/t36-,39-,40-,44-/m1/s1 |

InChI-Schlüssel |

CPYCKNMORRXMPZ-BDWBDYAHSA-N |

SMILES |

C1=CC(=CC=C1CNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CSCCNC(=O)CCCCCNC(=O)C5=CC6=C(C=C5)C7(C8=C(C=C(C=C8)O)OC9=C7C=CC(=C9)O)OC6=O)O)O)[N+](=O)[O-] |

Isomerische SMILES |

C1=CC(=CC=C1CNC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CSCCNC(=O)CCCCCNC(=O)C5=CC6=C(C=C5)C7(C8=C(C=C(C=C8)O)OC9=C7C=CC(=C9)O)OC6=O)O)O)[N+](=O)[O-] |

Kanonische SMILES |

C1=CC(=CC=C1CNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CSCCNC(=O)CCCCCNC(=O)C5=CC6=C(C=C5)C7(C8=C(C=C(C=C8)O)OC9=C7C=CC(=C9)O)OC6=O)O)O)[N+](=O)[O-] |

Synonyme |

5-(SAENTA-x8)fluorescein |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.